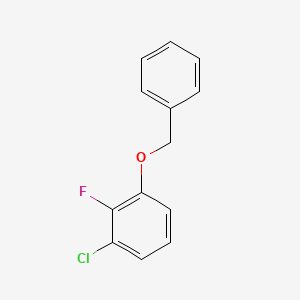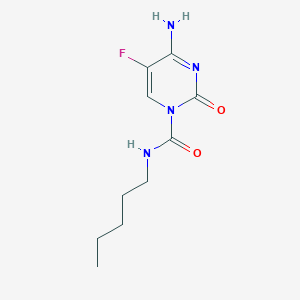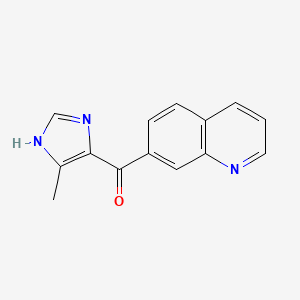
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)-
Descripción general
Descripción
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- is an organic compound with the molecular formula C13H10ClFO. It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a chlorine atom, and a fluorine atom. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- can be synthesized through several methods. One common method involves the reaction of 3-chloro-2-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1-benzyloxy-3-chloro-2-fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-benzyloxy-3-chloro-2-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyloxy-2-chloro-3-fluorobenzene
- 1-Benzyloxy-4-bromo-3-chloro-2-fluorobenzene
- 1-Benzyloxy-2-chloro-4-fluorobenzene
Uniqueness
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C13H10ClFO |
|---|---|
Peso molecular |
236.67 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H10ClFO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
SNZLTQDVJVQIBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Allylamino)methyl]-2,6-dichlorophenol](/img/structure/B8335695.png)




![4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde](/img/structure/B8335721.png)








